1-(3,4-difluorophenyl)-N-(2,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3,4-difluorophenyl)-N-(2,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-N-(2,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorophenyl)-N-(2,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-difluorophenyl)-N-(2,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-N-(2,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
1-(3,4-difluorophenyl)-N-(2,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure but different substituents.
Itraconazole: Another antifungal agent with a triazole ring and distinct substituents.
Voriconazole: A triazole antifungal with a different substitution pattern on the triazole ring.
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C17H14F2N4O |
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Molecular Weight |
328.32 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-N-(2,5-dimethylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H14F2N4O/c1-10-3-4-11(2)15(7-10)21-17(24)16-20-9-23(22-16)12-5-6-13(18)14(19)8-12/h3-9H,1-2H3,(H,21,24) |
InChI Key |
PUTLZTKFARXTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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